molecular formula C17H17FN2O B5677550 1-benzoyl-4-(4-fluorophenyl)piperazine

1-benzoyl-4-(4-fluorophenyl)piperazine

Cat. No. B5677550
M. Wt: 284.33 g/mol
InChI Key: RXVRKVFNZQGAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-4-(4-fluorophenyl)piperazine, commonly known as piperazine, is a chemical compound that is widely used in scientific research. It is a derivative of piperazine, which is a heterocyclic organic compound that contains two nitrogen atoms in the ring. Piperazine is known for its diverse pharmacological properties and is used in the synthesis of various drugs. The purpose of

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(4-fluorophenyl)piperazine is not fully understood, but it is known to act as a serotonin receptor agonist. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By acting as an agonist, 1-benzoyl-4-(4-fluorophenyl)piperazine can increase the activity of serotonin receptors, leading to changes in mood and behavior.
Biochemical and Physiological Effects
1-benzoyl-4-(4-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal studies, and it has been shown to reduce cocaine self-administration in rats. Additionally, it has been shown to have some potential as a treatment for neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-4-(4-fluorophenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a well-characterized pharmacological profile, which makes it useful for studying the effects of serotonin receptor agonists. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments.

Future Directions

There are a number of future directions for research on 1-benzoyl-4-(4-fluorophenyl)piperazine. One area of research could be to investigate its potential as a treatment for cocaine addiction in humans. Another area of research could be to investigate its potential as a treatment for other psychiatric disorders, such as anxiety and depression. Additionally, further studies could be done to better understand the mechanism of action of the compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 1-benzoyl-4-(4-fluorophenyl)piperazine involves the reaction of piperazine with benzoyl chloride and 4-fluorobenzene. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained by filtration and recrystallization. The chemical structure of the compound is confirmed by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

1-benzoyl-4-(4-fluorophenyl)piperazine is widely used in scientific research due to its diverse pharmacological properties. It is known to act as a serotonin receptor agonist and is used in the study of serotonin receptors. It is also used in the study of the central nervous system, as it has been shown to have anxiolytic and antidepressant effects. Additionally, it is used in the study of drug abuse and addiction, as it has been shown to have some potential as a treatment for cocaine addiction.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-10-12-20(13-11-19)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVRKVFNZQGAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.